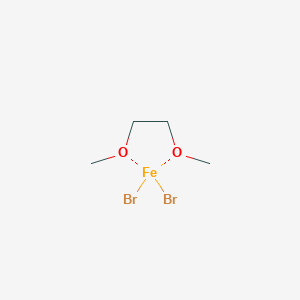

Dibromoiron;1,2-dimethoxyethane

Description

1,2-Dimethoxyethane (DME), also known as ethylene glycol dimethyl ether, is a colorless, polar ether solvent with the molecular formula C₄H₁₀O₂ (average mass: 90.122 g/mol). It is highly miscible with water and organic solvents, making it versatile in synthetic chemistry, electrolyte formulations, and materials science . Key properties include a boiling point of 85°C, donor number of 20 (indicating strong Lewis basicity), and low viscosity (0.455 mPa·s at 298 K) . Its conformational flexibility (trans-gauche equilibrium) and ability to disrupt hydrogen-bonding networks in alcohols contribute to its unique solvent behavior .

DME is widely used:

Properties

IUPAC Name |

dibromoiron;1,2-dimethoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2.2BrH.Fe/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVHKRASADUPOO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC.[Fe](Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Br2FeO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of Dibromoiron;1,2-dimethoxyethane can be carried out through the following steps :

Reduction of Iron(III) Bromide: Iron(III) bromide is heated in an inert atmosphere using diethyl ether as a solvent.

Formation of Iron(II) Bromide: When Iron(III) bromide is completely reduced to Iron(II) bromide, the Iron(II) bromide is filtered and precipitated.

Chemical Reactions Analysis

Dibromoiron;1,2-dimethoxyethane undergoes various types of chemical reactions, including :

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced further under specific conditions.

Substitution: It can participate in substitution reactions where the bromide ions are replaced by other ligands.

Common Reagents and Conditions: Typical reagents include diethyl ether and inert atmospheres for reduction reactions. Major products formed include α,β-unsaturated ketones and halogenated organic alkyne compounds.

Scientific Research Applications

Dibromoiron;1,2-dimethoxyethane has several scientific research applications :

Catalysis: It is used as a catalyst in chemical reactions such as carbon-hydrogen bond activation and ligand transfer reactions.

Organic Synthesis: It is employed in the synthesis of organic compounds, including α,β-unsaturated ketones and halogenated organic alkyne compounds.

Industrial Chemistry: It is used in thin film deposition and other industrial chemical processes.

Pharmaceuticals: It serves as a precursor material in the manufacture of pharmaceuticals.

LED Manufacturing: It is used in the production of LEDs.

Mechanism of Action

The mechanism by which Dibromoiron;1,2-dimethoxyethane exerts its effects involves its role as a catalyst and reagent in various chemical reactions . It can control the regioselectivity in hydrobromination reactions of alkenes, leading to the formation of specific products. The compound interacts with molecular targets and pathways involved in these reactions, facilitating the desired chemical transformations.

Comparison with Similar Compounds

Thermophysical Properties vs. Dimethoxymethane

| Property | 1,2-Dimethoxyethane (DME) | Dimethoxymethane (DMM) |

|---|---|---|

| Density (298 K, 0.1 MPa) | 0.863 g/cm³ | 0.861 g/cm³ |

| Viscosity (298 K) | 0.455 mPa·s | 0.344 mPa·s |

| AAD* (density) | 0.044% | 0.012% |

| AAD* (viscosity) | 0.26% | 0.40% |

*Average Absolute Deviation (AAD) from experimental data .

Key Insight : DME’s longer ethylene chain increases viscosity and density slightly compared to DMM. Both exhibit low deviations in thermophysical models, validating their use in predictive simulations .

(a) Thin-Film Deposition Efficiency

| Solvent System | Growth Rate (nm/mmol) | Oxygen Availability |

|---|---|---|

| Toluene-DME | 94 | Moderate |

| Pure DME | 173 | High |

| Mesitylene-TMEDA | 103 | Low |

DME’s high oxygen coordination to metal precursors maximizes LaNiO₃ thin-film growth rates, outperforming toluene-DME and mesitylene-TMEDA systems .

(b) Reaction Yields in Flow Chemistry

| Solvent | Reaction (Synthesis of 5f) | Yield |

|---|---|---|

| 1,2-Dichloroethane | Diels-Alder reaction | 38% |

| 1,2-Dimethoxyethane | Same reaction | 24% |

Despite DME’s polarity, 1,2-dichloroethane enhances reaction efficiency due to better stabilization of intermediates .

CO₂ Solubility and Phase Behavior

Experimental vs. Predicted CO₂ Solubility (300 K)

| Solvent | Experimental Order (High→Low) | Predicted Order (High→Low) |

|---|---|---|

| Ethyl acetate | 3rd | 1st |

| 1,2-Dimethoxyethane | 1st | 2nd |

| 1,4-Dioxane | 2nd | 3rd |

Experimental data rank DME as the most effective CO₂ solvent, but molecular models (Peng-Robinson EoS) inaccurately prioritize ethyl acetate. This discrepancy highlights challenges in predicting polar solvent behavior .

Membrane Permeability: DME vs. 1,2-Dimethoxypropane

| Compound | Permeability (Through Lipid Bilayers) |

|---|---|

| 1,2-Dimethoxyethane | Moderate |

| 1,2-Dimethoxypropane | Lower |

DME’s smaller molecular volume and flexible backbone enable faster diffusion through phosphatidylcholine bilayers compared to bulkier analogs .

Etherification Reactivity: DME vs. Ethylene Glycol

| Agent | Reaction (Isosorbide Methylation) | Yield | Side Reactions |

|---|---|---|---|

| 1,2-Dimethoxyethane | Acid-catalyzed etherification | 80% | Minimal |

| Ethylene Glycol | Same conditions | <30% | Esterification |

DME’s methyl ether groups prevent unwanted esterification, making it superior to ethylene glycol for selective methyl ether synthesis .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2-dimethoxyethane (DME) relevant to its use as a solvent in organometallic reactions?

- Methodological Answer : DME is a polar aprotic solvent with a boiling point of 84–86°C, density of 0.867 g/cm³ at 25°C, and viscosity of 0.46 mPa·s at 25°C . Its miscibility with water and stability under anhydrous conditions make it ideal for Grignard and organometallic reactions. For precise reaction design, density and viscosity measurements under varying temperatures (243–373 K) and pressures (up to 20 MPa) can be modeled using empirical correlations (AAD < 0.044% for density; AAD < 0.26% for viscosity) .

Q. How should 1,2-dimethoxyethane be handled safely in laboratory settings given its toxicological profile?

- Methodological Answer : DME is classified as Repr. 1B (H360FD) due to reproductive toxicity and is flammable (Flash point: 6°C). Safety protocols include:

- Using explosion-proof equipment and avoiding open flames .

- Storing in dark, airtight containers to prevent peroxide formation .

- Monitoring workplace air concentrations below EU-LCI limits (refer to ECHA Annex XV dossiers) .

- Substituting with less toxic solvents (e.g., THF) where feasible.

Q. What role does 1,2-dimethoxyethane play in polymerization reactions, particularly in controlling polymer dispersity?

- Methodological Answer : DME acts as a solvent in living polymerization with Mo hexafluoro-t-butoxide catalysts, enabling monodisperse polymer synthesis. Key factors include:

- Maintaining anhydrous conditions to prevent chain termination.

- Optimizing DME:catalyst ratios to control chain propagation kinetics .

- Characterizing polymer dispersity via GPC or MALDI-TOF to validate monodispersity (PDI < 1.1) .

Q. What are the metabolic pathways and excretion kinetics of 1,2-dimethoxyethane in biological systems?

- Methodological Answer : DME is metabolized via cytochrome P450 to 2-methoxyethanol, then to methoxyacetic acid (MAA), a reproductive toxicant. Excretion follows first-order kinetics with MAA’s half-life of ~77 hours. In vitro assays (e.g., hepatic microsomes) combined with LC-MS/MS quantify metabolite formation rates .

Advanced Research Questions

Q. How can computational methods like ab initio molecular orbital analysis elucidate the conformational dynamics of 1,2-dimethoxyethane in different solvent environments?

- Methodological Answer : Ab initio calculations (e.g., MP4(SDTQ)/6-311++G**) optimize DME’s gauche and trans conformers. Solvent effects are modeled using COSMO-RS or MD simulations to predict hydrogen-bonding interactions. Radial distribution functions (RDFs) from MD trajectories reveal preferential solvation in ethanol mixtures .

Q. What methodologies are effective in resolving contradictions between experimental data on the oxidation kinetics of 1,2-dimethoxyethane under varying pressure and temperature conditions?

- Methodological Answer : Discrepancies in oxidation rates (e.g., combustion studies vs. low-T experiments) are addressed by:

- High-pressure shock tube experiments coupled with laser diagnostics (e.g., OH* chemiluminescence) .

- Quantum chemical calculations (e.g., CBS-QB3) to refine rate constants for key intermediates like methoxy radicals.

- Global uncertainty/sensitivity analysis to identify dominant reaction pathways .

Q. In the synthesis of iron(II) bromide-dimethoxyethane adducts, what steps ensure high purity (>98%) and prevent contamination during crystallization?

- Methodological Answer :

- Use stoichiometric FeBr₂:DME (1:1) in anhydrous THF under argon.

- Recrystallize from cold DME/hexane mixtures (-20°C) to remove uncoordinated FeBr₂.

- Validate purity via elemental analysis (Br:Fe ratio) and XRD to confirm octahedral coordination geometry .

Q. How do intermolecular interactions between 1,2-dimethoxyethane and ethanol influence the thermophysical properties of their mixtures, and what experimental approaches quantify these effects?

- Methodological Answer : DME disrupts ethanol’s hydrogen-bond network, causing negative excess molar volumes. Methods include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.